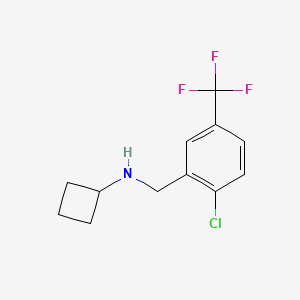
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a chemical compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino group attached to an octanoic acid backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of triethylamine and acetonitrile as solvents, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several scientific research applications:
Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and proteins.
Industry: The compound is used in materials science for the development of high-temperature materials and catalysts.
作用機序
The mechanism of action of 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves the protection of amino groups through the formation of stable carbamate linkages. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions. Deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Commonly used as a protecting group for amines, similar to 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid.
2-(Methyldiphenylsilyl)ethoxycarbonyl (MDPSEOC): Another silyl-containing protecting group with similar properties.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Known for its stability and ease of deprotection under mild conditions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide both stability and reactivity. Its ability to protect amino groups while being easily deprotected with fluoride ions makes it particularly valuable in complex organic syntheses.
特性
IUPAC Name |
8-(2-trimethylsilylethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-20(2,3)12-11-19-14(18)15-10-8-6-4-5-7-9-13(16)17/h4-12H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDFJBFBAIWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














